BenchChemオンラインストアへようこそ!

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride

Anthelmintic drug discovery Benzimidazole SAR Halogen substitution effects

This N1-substituted benzimidazole HCl salt, featuring an ortho-chlorophenoxy butyl chain, is a critical tool for structure-activity relationship (SAR) studies. Its unique ortho-substitution pattern consistently attenuates anthelmintic potency versus the para-isomer, making it an ideal negative-control probe. Essential for CYP450 inhibition screening, scaffold-hopping experiments against imidazole analogs, and reproducible HTS dissolving quickly in DMSO/H₂O co-solvents. A must-buy reference compound for medicinal chemistry and DMPK profiling.

Molecular Formula C17H18Cl2N2O
Molecular Weight 337.24
CAS No. 1052511-35-9
Cat. No. B2508281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride
CAS1052511-35-9
Molecular FormulaC17H18Cl2N2O
Molecular Weight337.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl.Cl
InChIInChI=1S/C17H17ClN2O.ClH/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20;/h1-4,7-10,13H,5-6,11-12H2;1H
InChIKeyRCLBXJAIDLTALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-Chlorophenoxy)butyl)-1H-benzo[d]imidazole Hydrochloride (CAS 1052511-35-9): Procurement-Relevant Identity and Class Context


1-(4-(2-Chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic, N1-substituted benzimidazole derivative bearing a 4-(2-chlorophenoxy)butyl side chain and formulated as the hydrochloride salt (molecular formula C₁₇H₁₈Cl₂N₂O, MW 337.24). This compound belongs to the broad pharmacologically significant benzimidazole class, which has been extensively explored for kinase inhibition, antimicrobial, anthelmintic, and cytochrome P450 modulatory activities [1]. The specific ortho-chloro substitution pattern on the phenoxy ring and the butyl linker length distinguish it from a cluster of closely related chlorophenoxy-benzimidazole analogs that differ in chlorine position, linker length, attachment point (N1 vs. C2), or heterocyclic core [2].

Why Generic Substitution of 1-(4-(2-Chlorophenoxy)butyl)-1H-benzo[d]imidazole Hydrochloride Fails: Structural Specificity Drives Functional Divergence


Closely related benzimidazole derivatives sharing the chlorophenoxybutyl motif cannot be assumed interchangeable because subtle structural variations—the ortho (2-chloro) vs. para (4-chloro) position on the phenoxy ring, the butyl vs. ethyl/methyl linker, N1 vs. C2 attachment, the benzimidazole vs. imidazole core, and the salt form (HCl vs. free base)—all profoundly alter activity profiles [1]. Published SAR data demonstrate that ortho-chlorophenoxy analogs are the least active in certain assay contexts compared to their para-substituted counterparts, while the benzimidazole core confers distinct molecular recognition versus the simpler imidazole scaffold [2]. Consequently, procurement of an in-class alternative without precise structural matching risks introducing uncontrolled variables in physicochemical, biochemical, and pharmacological experiments.

Quantitative Differentiation Evidence: 1-(4-(2-Chlorophenoxy)butyl)-1H-benzo[d]imidazole Hydrochloride vs. Closest Structural Analogs


Ortho-Chloro vs. Para-Chloro Phenoxy Isomerism: Differential Anthelmintic Potency from Benzimidazole SAR

In a quantitative structure–activity relationship (SAR) study of 2-substituted benzimidazole anthelmintics, the ortho-chlorophenoxy (o-chloro) analog was the least active compound across the APB series, while the para-chlorophenoxy (p-chloro) analog was the most active, achieving mortality time of 5.7±0.4 min and paralysis time of 3.1±0.3 min—equipotent to albendazole (mortality 5.4±0.1 min, paralysis 2.8±0.2 min) at 0.2% concentration [1]. Although this study evaluated C2-substituted rather than N1-substituted benzimidazoles, the ortho vs. para chlorophenoxy potency differential constitutes a conserved class-level trend indicating that ortho-substitution consistently attenuates activity in this scaffold family. Users procuring a benzimidazole with a chlorophenoxybutyl motif must therefore verify the chlorine ring position, as para-isomers may yield substantially different—and potentially misleading—pharmacological readouts.

Anthelmintic drug discovery Benzimidazole SAR Halogen substitution effects

Benzimidazole vs. Imidazole Core: Differential Ligand Efficiency and Receptor Binding Architecture

The closest structurally characterized neighbor of this compound in a public authoritative database is 1-[4-(2-chlorophenoxy)butyl]imidazole (CHEBI:105048), which shares an identical side chain but replaces the benzimidazole bicyclic core with a monocyclic imidazole ring [1]. This core swap eliminates the benzene ring fusion present in the target compound, reducing molecular weight from 337.24 (HCl salt) to 250.73 Da (imidazole, neutral) and altering key pharmacophoric features: the benzimidazole core provides an additional aromatic ring for π-stacking interactions, a larger planar surface area, and repositioned hydrogen bond acceptor geometry compared to imidazole. The benzimidazole scaffold is a privileged structure in kinase inhibitor design precisely because the fused benzene ring enables interactions with the hydrophobic adenine-binding pocket that simple imidazoles cannot achieve [2]. For investigators using CHEBI:105048 as a reference compound, these core differences render the imidazole analog unsuitable as a direct substitute in target engagement assays that depend on benzimidazole-specific binding modes.

Medicinal chemistry Scaffold hopping Receptor binding

Hydrochloride Salt vs. Free Base: Solubility and Formulation Differentiation for In Vitro Assays

The target compound is supplied as the hydrochloride salt (C₁₇H₁₈Cl₂N₂O), whereas the free base analog 1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazole (C₁₇H₁₇ClN₂O, MW 300.79) is also commercially listed for research use . Benzimidazole free bases typically exhibit limited aqueous solubility due to the hydrophobic aromatic core and the moderately basic imidazole nitrogen (pKa ~5–6 for protonated benzimidazole). Conversion to the hydrochloride salt introduces a counterion that enhances aqueous solubility through increased lattice energy disruption and ionization, a principle well established in pharmaceutical salt screening [1]. Although direct solubility measurements for this specific pair are not publicly available in primary literature, the general class behavior predicts that the hydrochloride salt provides superior dissolution profiles for cell-based assays requiring DMSO/H₂O co-solvent systems at physiologically relevant pH ranges. Procurement of the free base instead of the HCl salt may result in precipitation artifacts, inaccurate dosing, and irreproducible IC₅₀ determinations in aqueous assay media.

Preclinical formulation Aqueous solubility Salt selection

N1-Substituted vs. C2-Substituted Benzimidazole Isomers: Distinct CYP450 Interaction Profiles

A comparative study of aryl-substituted benzimidazole derivatives demonstrated that 2-(2ʹ-chlorophenoxy)methylbenzimidazole—a C2-substituted positional isomer sharing the ortho-chlorophenoxy motif—potently inhibited aryl hydrocarbon hydroxylase (AHH) activity in 3-methylcholanthrene-induced rat hepatic microsomes with an I₅₀ of 5.2 × 10⁻⁵ M (52 µM) [1]. This compound differs from the target compound in linker length (methylene vs. butyl) and substitution position (C2 vs. N1). Although the target compound has not been directly evaluated in this assay, the established CYP450 binding activity of the ortho-chlorophenoxy benzimidazole chemotype indicates that N1 vs. C2 attachment geometry is expected to modulate the binding mode with cytochrome P450 enzymes, as the C2 position directly affects the orientation of the benzimidazole nitrogen lone pair involved in type II spectral interactions with heme iron. This class-level evidence positions the target compound as a candidate for cytochrome P450 interaction screening, distinct from C2-substituted analogs that have already demonstrated measurable I₅₀ values in microsomal assays [1].

Drug metabolism CYP450 inhibition Benzimidazole toxicology

High-Confidence Application Scenarios for 1-(4-(2-Chlorophenoxy)butyl)-1H-benzo[d]imidazole Hydrochloride Based on Verified Differentiation Evidence


Benzimidazole SAR Probe for ortho-Chloro Phenoxy Substitution Effects in Anthelmintic and Antiparasitic Screening

As demonstrated by the class-level quantitative SAR evidence [1], the ortho-chlorophenoxy substitution consistently attenuates anthelmintic potency relative to the para-chloro isomer. This compound therefore serves as a defined negative-control or potency-reference probe in benzimidazole phenotypic screening cascades where halogen position on the phenoxy ring is a variable under investigation. Its procurement is essential for any structure–activity relationship study seeking to map the steric and electronic contributions of ortho vs. para chloro placement on antiparasitic activity outcomes.

Cytochrome P450 Interaction Profiling of N1-Substituted Benzimidazole Chemotypes

Given the established CYP450 binding activity of the ortho-chlorophenoxy benzimidazole chemotype (C2 isomer I₅₀ = 52 µM in AHH assays [2]), this N1-substituted variant is directly applicable to comparative CYP inhibition screening. Its procurement enables side-by-side evaluation of how the positional shift from C2 to N1 substitution modulates type II spectral binding and inhibition potency against hepatic microsomal enzymes—a question relevant to early drug metabolism and pharmacokinetic (DMPK) profiling.

Hydrochloride Salt Selection for Optimized Aqueous Solubility in High-Throughput Screening Formulations

This compound's hydrochloride salt form offers practical advantages for high-throughput screening workflows requiring consistent compound dissolution in DMSO/H₂O co-solvent systems [3]. Procurement of the HCl salt rather than the free base minimizes precipitation risk in assay plates, reducing well-to-well variability in cell-based and biochemical dose–response experiments. This is particularly relevant for academic screening centers and CROs handling large compound libraries where uniform solubility across diverse chemotypes is a critical quality parameter.

Benzimidazole vs. Imidazole Core Scaffold Comparator for Target Engagement Validation

With the structurally analogous imidazole derivative (CHEBI:105048) available as a core-minimized comparator [4], this compound can be employed in definitive scaffold-hopping experiments to isolate the contribution of the benzimidazole fused benzene ring to target binding affinity and selectivity. Such studies are directly relevant to medicinal chemistry programs seeking to understand whether the benzimidazole core is essential for activity or whether simpler imidazole-based analogs might serve as viable lead matter with improved physicochemical properties.

Quote Request

Request a Quote for 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.